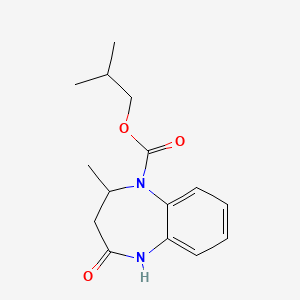![molecular formula C18H18BrN5O2 B11305920 5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide](/img/structure/B11305920.png)
5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan ring and the pyrimidine moiety. The key steps include:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Coupling Reactions: The pyrimidine moiety is synthesized separately and then coupled with the furan ring through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. Molecular docking studies have shown that it can bind to active sites of target proteins, thereby affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 4-((6-Amino-5-bromo-2-((4-cyanophenyl)amino)pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile
Uniqueness
5-Bromo-N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-YL]amino}phenyl)furan-2-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C18H18BrN5O2 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
5-bromo-N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H18BrN5O2/c1-3-20-18-21-11(2)10-16(24-18)22-12-4-6-13(7-5-12)23-17(25)14-8-9-15(19)26-14/h4-10H,3H2,1-2H3,(H,23,25)(H2,20,21,22,24) |
InChI Key |
VPSLPDPCTQWFFO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=C(O3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-2-[3-(5-ethyl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide](/img/structure/B11305842.png)
![N-(2,5-difluorophenyl)-2-[5-(4-methoxyphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanamide](/img/structure/B11305845.png)
![N-(1-benzyl-1H-pyrazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11305848.png)
![2-fluoro-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11305849.png)
![5-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11305856.png)
![N-{2-[3-({1-[(3,5-difluorophenyl)amino]-1-oxopropan-2-yl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]phenyl}-2-methylpropanamide](/img/structure/B11305862.png)
![7-methyl-4-oxo-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11305878.png)

![2-[(6-hydroxy-9H-purin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B11305891.png)
![2-{2-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11305892.png)
![N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclohexanecarboxamide](/img/structure/B11305900.png)
![N-[2-(4-tert-butylphenyl)-2-(piperidin-1-yl)ethyl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11305908.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide](/img/structure/B11305916.png)
![2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide](/img/structure/B11305929.png)
